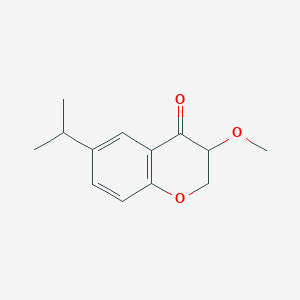

3-Methoxy-6-(methylethyl)chroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

3-methoxy-6-propan-2-yl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C13H16O3/c1-8(2)9-4-5-11-10(6-9)13(14)12(15-3)7-16-11/h4-6,8,12H,7H2,1-3H3 |

InChI Key |

VDLQBDRTUFCUQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCC(C2=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 6 Methylethyl Chroman 4 One and Analogues

Classical and Contemporary Approaches to Chroman-4-one Synthesis

The synthesis of the chroman-4-one ring system can be achieved through a variety of strategic bond formations. These methods range from the reduction of unsaturated precursors to complex, multi-step cascade reactions.

Hydrogenation/Reduction of Chromones

One of the most direct methods to obtain chroman-4-ones is through the selective reduction of the C2-C3 double bond of the corresponding chromone (B188151) precursor. uni-konstanz.deresearchgate.net This transformation can be accomplished using several catalytic hydrogenation techniques.

Catalytic hydrogenation is a widely employed method, with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel being effective. uni-konstanz.de These reactions typically proceed under a hydrogen atmosphere and provide good to excellent yields of the desired chroman-4-one. The choice of catalyst and reaction conditions can be crucial to avoid over-reduction of the carbonyl group at C4.

Alternatively, catalytic transfer hydrogenation offers a milder and often more practical approach, avoiding the need for high-pressure hydrogen gas. Donors like ammonium formate or cyclohexene are used in the presence of a catalyst, typically Pd/C.

Chemical reduction methods using complex metal hydrides are also prevalent. Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the chromone double bond. researchgate.net However, careful control of stoichiometry and temperature is necessary to prevent the concomitant reduction of the ketone functionality. Diisobutylaluminium hydride (DIBAL-H) is another reducing agent that has been successfully employed for this transformation. researchgate.net

Table 1: Comparison of Reduction Methods for Chromone to Chroman-4-one

| Method | Reagents/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney-Ni | High yields, clean reactions | Requires H₂ gas, potential for over-reduction |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Milder conditions, no H₂ gas needed | May require longer reaction times |

Intramolecular Oxa-Michael Additions of 2'-Hydroxychalcones

The cyclization of 2'-hydroxychalcones is a cornerstone of chroman-4-one synthesis. This method relies on an intramolecular conjugate addition of the phenolic hydroxyl group to the α,β-unsaturated ketone system of the chalcone. nih.govacs.org

This reaction is typically promoted by a base, which deprotonates the phenolic hydroxyl, increasing its nucleophilicity and facilitating the ring-closing Michael addition. nih.gov The reaction can be conducted under microwave irradiation to accelerate the process, often leading to high yields in a short time. acs.org The choice of base and solvent can influence the reaction's efficiency.

Acid-catalyzed versions of this cyclization are also known, where the acid activates the enone system towards nucleophilic attack. semanticscholar.org Furthermore, photochemical methods have been developed where visible light irradiation induces the cyclization of 2'-hydroxychalcones to the corresponding flavanones (2-phenylchroman-4-ones). rsc.org

The general applicability of this method is high, as a wide variety of substituted 2'-hydroxyacetophenones and benzaldehydes can be used to generate the necessary chalcone precursors through an initial aldol or Claisen-Schmidt condensation. nih.govnih.gov

Condensation Cyclization Reactions

This category encompasses one-pot procedures where the formation of the chalcone intermediate is immediately followed by its cyclization. A prominent example involves the reaction of 2'-hydroxyacetophenones with aldehydes in the presence of a base like diisopropylamine (DIPA) under microwave heating. nih.gov This process first forms the chalcone via a crossed aldol condensation, which then undergoes an in-situ intramolecular oxa-Michael addition to yield the chroman-4-one. nih.govacs.org This approach is efficient, combining two steps into a single operation, though yields can be sensitive to the electronic properties of the starting materials. Electron-deficient 2'-hydroxyacetophenones tend to give higher yields, while electron-donating groups can lead to more byproducts. nih.govacs.org

Another classical named reaction that falls under this umbrella is the Baker–Venkataraman rearrangement, which is used to synthesize 1,3-diketones that can then be cyclized under acidic conditions to form chromones, the precursors for chroman-4-ones. acs.org

Radical Cascade Annulation Reactions

In recent years, radical cascade reactions have emerged as a powerful and versatile tool for constructing complex molecules, including chroman-4-ones. researchgate.net A common strategy involves the use of 2-(allyloxy)arylaldehydes as starting materials. mdpi.comresearchgate.netnih.gov

The reaction is initiated by the generation of a radical species, which adds to the aldehyde carbonyl. The resulting alkoxy radical then undergoes a 6-endo-trig cyclization onto the tethered allyl group. A subsequent single electron transfer (SET) and protonation or a hydrogen atom transfer (HAT) step quenches the radical cascade and yields the final 3-substituted chroman-4-one product.

A diverse array of radical precursors can be used, allowing for the introduction of various functional groups at the 3-position. These include radicals generated from:

Oxalates: For introducing ester functionalities. mdpi.comnih.gov

N-(acyloxy)phthalimides: For introducing alkyl groups. researchgate.net

Sulfonyl chlorides: For introducing sulfonyl groups. researchgate.net

These reactions are often carried out under metal-free conditions, using chemical initiators like ammonium persulfate ((NH₄)₂S₂O₈), or can be promoted by visible light with a photoredox catalyst. mdpi.comresearchgate.net The mild conditions and high functional group tolerance make this a highly attractive modern synthetic method. researchgate.netrsc.org

Table 2: Examples of Radical Precursors in Cascade Annulation for 3-Substituted Chroman-4-ones

| Radical Precursor | Initiator/Catalyst | Functional Group Introduced at C3 |

|---|---|---|

| Oxalates | (NH₄)₂S₂O₈ | Alkoxycarbonyl (Ester) mdpi.comnih.gov |

| N-(acyloxy)phthalimides | Visible light, Organophotocatalyst | Alkyl researchgate.net |

| Oxamic acids | (NH₄)₂S₂O₈ | Carbamoyl (Amide) researchgate.net |

N-Heterocyclic Carbene (NHC)-Catalyzed Intramolecular Stetter Reactions

The intramolecular Stetter reaction is a powerful C-C bond-forming reaction catalyzed by N-heterocyclic carbenes (NHCs). irapa.org This reaction utilizes the unique ability of NHCs to induce umpolung (polarity reversal) of an aldehyde. nih.gov

In the context of chroman-4-one synthesis, a suitably substituted salicylaldehyde derivative, typically bearing a Michael acceptor tethered to the phenolic oxygen, is used. The NHC catalyst adds to the aldehyde, forming a Breslow intermediate. This intermediate acts as a nucleophilic acyl anion equivalent, which then adds to the intramolecular Michael acceptor in a conjugate fashion. Subsequent elimination of the NHC catalyst furnishes the 1,4-dicarbonyl product, which in this case is the cyclized chroman-4-one. organic-chemistry.orgresearchgate.net

This method provides an efficient pathway to chroman-4-ones and has been successfully applied in enantioselective synthesis through the use of chiral NHC catalysts, opening access to optically active chroman-4-one derivatives. organic-chemistry.orgresearchgate.net

Targeted Synthesis of 3-Methoxy-6-(methylethyl)chroman-4-one Core Structure

While no specific literature procedure for the direct synthesis of this compound was identified, a plausible synthetic route can be proposed by combining established methodologies. A logical approach would involve the construction of a 6-(methylethyl)chroman-4-one intermediate, followed by the introduction of the 3-methoxy group.

Step 1: Synthesis of 2'-Hydroxy-4'-(methylethyl)acetophenone. The synthesis would likely begin with 4-(methylethyl)phenol. This starting material could be subjected to a Friedel-Crafts acylation or a Fries rearrangement of 4-isopropylphenyl acetate to install the acetyl group ortho to the hydroxyl, yielding 2'-hydroxy-4'-(methylethyl)acetophenone.

Step 2: Synthesis of 6-(methylethyl)chroman-4-one. Using the intermediate from Step 1, a condensation cyclization approach could be employed. For instance, reaction with formaldehyde or a suitable equivalent in a Mannich-type reaction, followed by cyclization, could form the unsubstituted chroman-4-one ring. Alternatively, an aldol condensation with an appropriate aldehyde followed by intramolecular oxa-Michael addition and subsequent modification could be envisioned. A more direct route might be the hydrogenation of the corresponding 6-(methylethyl)chromone, which could be synthesized via the Kostanecki–Robinson reaction from the 2'-hydroxyacetophenone derivative.

Step 3: Introduction of the 3-Methoxy Group. Introducing a methoxy (B1213986) group at the C3 position is a key challenge. A potential route involves the α-bromination of 6-(methylethyl)chroman-4-one to yield 3-bromo-6-(methylethyl)chroman-4-one. Subsequent nucleophilic substitution with sodium methoxide would then furnish the target compound, this compound. This type of transformation has been documented for analogous systems where a bromo-substituted chroman-4-one is used as a precursor for chromone synthesis via elimination, indicating the viability of the intermediate. nih.govacs.org

An alternative contemporary approach could involve developing a novel radical cascade annulation. One could envision starting with 2-allyloxy-4-(methylethyl)benzaldehyde and using a methoxy radical precursor, though this would require significant methodological development.

Precursor Selection and Design for Methoxy and Methylethyl Substitution

The rational design of precursors is fundamental to the successful synthesis of the target molecule. The structure of this compound dictates the necessary functionalities of the starting materials.

Aromatic Ring Precursor : To achieve the 6-(methylethyl) substitution, a key starting material is a phenol bearing an isopropyl (methylethyl) group at the para-position to the hydroxyl group. The corresponding 2'-hydroxyacetophenone derivative, specifically 2'-hydroxy-4'-isopropylacetophenone, serves as a common and effective precursor. The synthesis of chroman-4-ones often begins with appropriately substituted 2'-hydroxyacetophenones nih.gov.

C-3 Methoxy Group Introduction : The methoxy group at the C-3 position is a more complex feature. It is not typically incorporated from the initial cyclization precursors. Instead, it is often introduced at a later stage through the functionalization of an intermediate chroman-4-one or chromone scaffold. One potential pathway involves the synthesis of a 3-hydroxychroman-4-one intermediate, which can then be methylated. Another approach involves a one-pot synthesis where a reactant like 7,4′-dimethoxyisoflavone is treated with sodium methoxide and iodomethane, which can result in methylation at the C-3 position najah.edu.

A common synthetic route to the core 6-isopropylchroman-4-one scaffold involves a base-promoted crossed aldol condensation of 2'-hydroxy-4'-isopropylacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition nih.gov.

Optimized Reaction Conditions and Reagents

Optimization of reaction conditions is crucial for maximizing the yield and purity of chroman-4-ones. Research has shown that both conventional heating and microwave irradiation can be effectively employed.

A widely used method involves the reaction of 2'-hydroxyacetophenones with aldehydes in the presence of a base. The choice of base, solvent, and temperature significantly impacts the reaction outcome. Electron-deficient 2'-hydroxyacetophenones generally result in higher yields, while electron-donating groups can lead to more byproducts from the self-condensation of the aldehyde nih.gov.

Microwave-assisted synthesis has emerged as an efficient alternative, often leading to shorter reaction times and improved yields. For instance, heating a mixture of the appropriate 2'-hydroxyacetophenone and aldehyde with a base like diisopropylamine (DIPA) in ethanol at 160–170 °C under microwave irradiation can produce the desired 2-substituted chroman-4-ones in yields ranging from low to high (17-88%), depending on the specific substrates nih.gov.

Radical cascade reactions provide another modern approach. For example, ester-containing chroman-4-ones can be synthesized from 2-(allyloxy)arylaldehydes and oxalates under metal-free conditions. Optimization of this reaction has shown that using (NH4)2S2O8 as an oxidant in a DMSO-H2O solvent system at 90 °C provides the best results mdpi.com.

| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | (NH4)2S2O8 | DMSO | 80 | 72 |

| 2 | (NH4)2S2O8 | DMSO/H2O (500:1) | 80 | 76 |

| 3 | K2S2O8 | DMSO/H2O (500:1) | 80 | 0 |

| 4 | TBHP | DMSO/H2O (500:1) | 80 | 0 |

| 5 | (NH4)2S2O8 | DMSO/H2O (500:1) | 90 | 81 |

| 6 | (NH4)2S2O8 | DMSO/H2O (500:1) | 100 | 78 |

Stereoselective Synthesis Approaches for Chiral Chroman-4-ones

The development of enantiomerically enriched chroman-4-ones is of significant interest due to the stereospecific nature of many biological interactions. Several stereoselective methods have been developed.

One powerful strategy is the asymmetric intramolecular Stetter reaction. Chiral triazolium salts derived from camphor have been shown to be highly efficient catalysts for this reaction, producing chroman-4-ones in excellent yields with up to 97% enantiomeric excess (ee) organic-chemistry.org. This reaction provides a short and efficient pathway to chiral chroman-4-ones organic-chemistry.org.

Organocatalysis also offers a robust platform for stereoselective synthesis. A domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, can produce cis-3,4-disubstituted chroman derivatives with high diastereoselectivity and enantioselectivity nih.gov. Subsequent oxidation can then yield the corresponding chiral chroman-4-ones.

Furthermore, nickel-catalyzed asymmetric synthesis has been reported to produce chiral chromans with excellent yields and enantioselectivities, which can be precursors to chiral chroman-4-ones chemrxiv.org. These methods often rely on specialized chiral ligands, such as P-chiral monophosphine ligands, to control the stereochemical outcome chemrxiv.org.

Development of Novel Synthetic Pathways for Derivatization

The chroman-4-one scaffold serves as a versatile template for further chemical modification. Developing pathways for derivatization at various positions allows for the fine-tuning of molecular properties.

Strategies for Introducing Functional Groups at the C-3 Position

The C-3 position of the chroman-4-one ring is a common target for functionalization. Radical cascade cyclizations of o-allyloxybenzaldehydes have proven to be a powerful strategy for introducing a wide array of substituents at this position researchgate.net. These reactions can be performed under transition-metal-free, silver-catalyzed, or visible-light-promoted conditions researchgate.net.

Specific strategies include:

Alkylation and Acylation : Visible-light-mediated dual acylation of alkenes allows for the construction of 3-substituted chroman-4-ones through a radical tandem cyclization organic-chemistry.org.

Introduction of Amide Groups : A decarboxylative radical cascade cyclization of 2-(allyloxy)arylaldehydes with oxamic acids can afford amide-containing chroman-4-ones under metal-free conditions researchgate.net.

Introduction of Ester Groups : As previously mentioned, a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates can be used to synthesize ester-containing chroman-4-ones mdpi.com.

Methylidenation : The Horner–Wadsworth–Emmons methodology can be used to synthesize 3-methylidenechroman-4-ones, which are valuable intermediates and possess biological activity themselves nih.gov.

These methods demonstrate the versatility of radical chemistry in achieving C-3 functionalization with high functional group tolerance researchgate.netresearchgate.net.

Regioselective Functionalization of the Aromatic Ring

Site-selective functionalization of the aromatic A-ring of the chroman-4-one scaffold is crucial for developing analogues with tailored properties. The inherent reactivity of the ring and the directing effects of existing substituents guide these transformations.

C-5 Functionalization : The keto group of the chromone moiety can act as a directing group for transition metal-catalyzed C-H activation at the C-5 position. This has been exploited for rhodium-catalyzed oxidative perfluoroalkenylation and the synthesis of succinimide-substituted chromones . While these examples are on chromones, the principles can be applicable to chroman-4-ones.

C-6 and C-8 Functionalization : The synthesis of 6- and 8-substituted chroman-4-ones is often achieved by starting with the appropriately substituted 2'-hydroxyacetophenone precursor. For instance, synthesizing 6,8-dibromo-2-pentylchroman-4-one starts from 2',4'-dibromo-6'-hydroxyacetophenone nih.gov. This precursor-based approach is generally the most straightforward method for achieving regioselective substitution at these positions. Studies have shown that introducing larger, electron-withdrawing groups at the 6- and 8-positions can be favorable for certain biological activities, underscoring the importance of these derivatives nih.govacs.org.

Formation of Spirochromanone Derivatives

Spirocyclic compounds containing the chroman-4-one moiety are a unique class of derivatives with significant biological potential and structural complexity bohrium.com. Their synthesis often involves multi-component or domino reactions that construct the spirocyclic center in a controlled manner.

Several synthetic strategies have been developed:

Kabbe Condensation : This method can be used as an initial step in the synthesis of spirochromanones, although reaction conditions may require optimization tandfonline.com.

Domino Reactions : Asymmetric domino reactions, for example between benzylidenechroman-4-ones and 2-mercaptobenzaldehydes, can be catalyzed by bifunctional organocatalysts to construct spiro chromanone–thiochroman complexes with high yields and excellent stereoselectivity bohrium.com.

Ring-Closing Metathesis (RCM) : RCM is a powerful tool for creating large, ring-fused spirochromanones. This has been used to synthesize novel spiro chromanone sandwiched macrocycles tandfonline.com.

Michael Addition Cascades : A one-pot, diastereoselective synthesis of spiro-tetrahydroquinoline derivatives can be achieved through a cascade of aza-Michael and intramolecular Michael additions, starting from chalcone derivatives nih.gov. This highlights a pathway to complex spiro-heterocycles fused to other ring systems.

These advanced synthetic methods provide access to a diverse range of complex spirochromanone architectures, expanding the chemical space available for drug discovery and materials science researchgate.net.

Green Chemistry Principles in Chroman-4-one Synthesis

The application of green chemistry principles to the synthesis of chroman-4-ones, including analogues like this compound, is a significant focus of contemporary organic synthesis. This approach aims to reduce the environmental impact of chemical processes by designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. Key strategies include the use of eco-friendly solvents, alternative energy sources, and catalytic methods that improve atom economy. nih.govresearchgate.net

Several innovative and sustainable methods have been developed that align with the core tenets of green chemistry. These include multicomponent reactions (MCRs), the use of visible-light photoredox catalysis, and microwave-assisted synthesis, all of which contribute to milder, more efficient, and environmentally benign production of the chroman-4-one scaffold. nih.govresearchgate.netsharif.edu

Atom Economy and Waste Reduction

One of the fundamental principles of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. One-pot, multi-component reactions (MCRs) are particularly effective in this regard, as they combine several synthetic steps without isolating intermediates, thereby reducing solvent use and waste generation. sharif.edusharif.edu For instance, a one-pot, three-component synthesis of 4H-chromenes has been reported using a recyclable magnetic nanocatalyst under solvent-free conditions, offering high yields and an easy work-up procedure. sharif.edusharif.edu

Another approach involves cascade radical annulation reactions. A metal-free method for synthesizing ester-containing chroman-4-ones has been developed using a cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. This process is initiated by the decarboxylation of oxalates, showcasing a strategy that avoids the use of toxic metals. nih.govmdpi.com

Use of Greener Solvents and Catalysts

The replacement of volatile and hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. nih.govuniba.it Research has demonstrated the successful synthesis of chromene derivatives in environmentally benign solvents like water or under solvent-free conditions. sharif.edusharif.edu For example, the use of a nano-kaoline/BF3/Fe3O4 superparamagnetic nanocatalyst enables the synthesis of 4H-chromenes in a solvent-free system, with the added benefit of the catalyst being easily recoverable and reusable. sharif.edu

The development of non-toxic and recyclable catalysts is also crucial. Transition-metal-free methods and the use of catalysts like iron(III) chloride for aerobic dehydrogenation represent significant advances in reducing the environmental footprint of chroman-4-one synthesis. organic-chemistry.org

Energy Efficiency

Alternative energy sources are being employed to drive chemical reactions more efficiently and under milder conditions. nih.gov

Microwave Irradiation: This technique has been successfully used for the synthesis of chroman-4-one derivatives. nih.gov Microwave-assisted reactions often lead to significantly shorter reaction times, higher yields, and can be performed under solvent-free conditions, making them an attractive green alternative to conventional heating methods. researchgate.netresearchgate.net A one-step, base-mediated aldol condensation using microwave irradiation provides an efficient route to various chroman-4-one analogues. nih.govacs.org

Visible-Light Photoredox Catalysis: This method utilizes light as an abundant and non-toxic energy source to promote chemical transformations. researchgate.net The synthesis of 2-substituted-chroman-4-ones has been achieved through a doubly decarboxylative, photoredox reaction under visible light, highlighting a mild and effective green methodology.

The table below summarizes various green synthetic approaches for chroman-4-one and its analogues, detailing the catalysts, solvents, energy sources, and outcomes.

| Synthetic Method | Catalyst/Reagent | Solvent/Conditions | Energy Source | Key Green Advantages | Yield |

|---|---|---|---|---|---|

| One-pot, Three-Component Reaction | nano-kaoline/BF3/Fe3O4 | Solvent-free | Conventional Heating | High atom economy, recyclable catalyst, no solvent waste. sharif.edusharif.edu | Good to Excellent sharif.edu |

| Cascade Radical Annulation | (NH4)2S2O8 | DMSO | Conventional Heating | Metal-free conditions, step-economy. nih.govmdpi.com | Not specified |

| Microwave-Assisted Aldol Condensation | Diisopropylamine (DIPA) | Ethanol | Microwave Irradiation | Reduced reaction time, high efficiency. nih.gov | 17-88% nih.gov |

| Visible-Light Photoredox Synthesis | Photoredox catalyst (e.g., Ru(bpy)3Cl2) | Anhydrous solvent (e.g., CH2Cl2) | Visible Light (LEDs) | Use of renewable energy, mild reaction conditions. | Up to 85% |

| Transition-Metal Catalysis | Transition-metal catalysts and TEMPO | Benign Solvents | Conventional Heating | High atom-economy, use of benign solvents. organic-chemistry.org | Good organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 6 Methylethyl Chroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 3-Methoxy-6-(methylethyl)chroman-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete structural assignment.

High-Resolution 1D NMR (¹H, ¹³C) for Comprehensive Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, the integration showing the ratio of protons in each environment, and the splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons. For this compound, one would expect to observe distinct signals for the aromatic protons, the protons of the chroman ring, the methoxy (B1213986) group, and the isopropyl (methylethyl) group. For instance, the methoxy protons would typically appear as a sharp singlet, while the isopropyl group would show a characteristic doublet for the methyl protons and a septet for the methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon (C-4) at a downfield chemical shift, carbons of the aromatic ring, the carbons of the heterocyclic ring, the methoxy carbon, and the carbons of the isopropyl group. The chemical shift of the methoxy carbon is particularly useful for confirming its position on the aromatic ring.

Hypothetical ¹H and ¹³C NMR Data Table: Without experimental data, the following table is a hypothetical representation based on known chemical shift ranges for similar functional groups.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 4.5 - 4.8, m | 70 - 75 |

| H-3 | 4.0 - 4.3, m | 75 - 80 |

| C-4 | - | 190 - 195 |

| H-5 | 7.6 - 7.8, d | 125 - 130 |

| C-6 | - | 140 - 145 |

| H-7 | 7.0 - 7.2, dd | 115 - 120 |

| H-8 | 6.8 - 7.0, d | 118 - 122 |

| C-4a | - | 120 - 125 |

| C-8a | - | 160 - 165 |

| 3-OCH₃ | 3.4 - 3.6, s | 55 - 60 |

| 6-CH(CH₃)₂ | 2.8 - 3.1, septet | 33 - 38 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It would be used to map the connectivity within the proton spin systems, for example, confirming the coupling between protons on the chroman ring and within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹J-coupling). This technique would definitively assign each proton signal to its attached carbon atom, such as linking the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy protons to the C-3 carbon, confirming the methoxy group's location. It would also connect the isopropyl group to the C-6 position on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is essential for determining the relative stereochemistry and conformation of the molecule, such as the spatial relationship between the substituent at C-3 and the protons at C-2.

Conformational Analysis via NMR

The chroman-4-one ring system typically adopts a half-chair conformation. The exact conformation of this compound, including the preferred orientation (axial or equatorial) of the methoxy group at the C-3 position, would be investigated using NOESY data and by analyzing the magnitude of the proton-proton coupling constants (J-values) for the protons on the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering insights into

LC-MS/MS for Impurity Profiling and Reaction Monitoring

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique crucial for impurity profiling and reaction monitoring in the synthesis of complex organic molecules like this compound. The coupling of liquid chromatography's separation capabilities with the mass-to-charge ratio analysis of tandem mass spectrometry allows for the detection, identification, and quantification of trace-level impurities and reaction by-products. hpst.cz

Impurity Profiling: In the context of pharmaceutical development and chemical manufacturing, identifying and characterizing impurities is a regulatory requirement to ensure the safety and efficacy of a substance. mdpi.com For this compound, a typical impurity profile might include starting materials, intermediates, by-products from side reactions, and degradation products. An LC-MS/MS workflow would involve developing a chromatographic method to separate the main compound from potential impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. mdpi.com Subsequent MS/MS fragmentation experiments generate characteristic ion patterns that help in the structural elucidation of these minor components. nih.gov

Reaction Monitoring: LC-MS/MS is also an invaluable tool for real-time or near real-time monitoring of chemical reactions. By taking small aliquots from the reaction mixture at various time points, the consumption of reactants and the formation of products and intermediates can be tracked. This provides critical data for optimizing reaction conditions such as temperature, time, and catalyst loading.

A common and powerful LC-MS/MS technique used for quantification is Multiple Reaction Monitoring (MRM). labce.com In MRM, a specific precursor ion (e.g., the molecular ion of an intermediate) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored by the second mass analyzer. labce.comyoutube.com This process is highly specific and minimizes background interference, allowing for precise quantification. nih.gov For complex mixtures, advanced techniques like MRM³ (multistage fragmentation) can provide even greater selectivity by adding another fragmentation step. nih.gov

A hypothetical impurity profile for this compound, which could be identified and quantified using LC-MS/MS, is presented below.

| Potential Impurity | Plausible Origin | Analytical Approach |

| 4-isopropylanisole | Unreacted starting material | LC-MS monitoring for parent ion |

| Demethylated chromanone | Side reaction (ether cleavage) | HRMS for formula, MS/MS for structure |

| Over-alkylated products | Side reaction | LC separation and MS/MS fragmentation |

| Oxidized chromanone | Degradation | HRMS to identify addition of oxygen |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule.

The structure of this compound contains several distinct functional groups, each giving rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. While a specific spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be predicted based on established group frequencies.

Carbonyl (C=O) Stretching: The ketone within the chromanone ring is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 1680-1665 cm⁻¹. This is one of the most prominent features in the spectrum.

Aromatic C=C Stretching: The benzene (B151609) ring will show several medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: Two types of C-O bonds are present: the aryl-alkyl ether (methoxy group) and the ether within the heterocyclic chroman ring. These will result in strong bands in the fingerprint region, typically around 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).

Aliphatic C-H Stretching: The methylethyl (isopropyl) and methylene (B1212753) groups will show stretching vibrations just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

Aromatic C-H Stretching: These vibrations appear as weaker bands above 3000 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Ketone (C=O) | Stretching | 1680 - 1665 | Medium |

| Aromatic Ring (C=C) | Stretching | 1600 - 1450 | Strong |

| Ether (Ar-O-CH₃) | Asymmetric Stretch | 1275 - 1200 | Medium |

| Ether (C-O-C) | Symmetric Stretch | 1075 - 1020 | Medium |

| Alkyl (C-H) | Stretching | 2975 - 2850 | Strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Strong |

To achieve a more precise assignment of vibrational modes and to understand the molecule's conformational properties, experimental IR and Raman spectra are often correlated with computational studies. dntb.gov.ua Using methods like Density Functional Theory (DFT), the vibrational frequencies and intensities of a proposed molecular structure can be calculated ab initio.

The process involves:

Optimizing the geometry of one or more low-energy conformers of this compound.

Performing a frequency calculation on the optimized structure(s) to predict the IR and Raman spectra.

Comparing the computed spectrum with the experimental one. A good match between the predicted and observed peak positions and relative intensities confirms the structural assignment.

Discrepancies between experimental and calculated frequencies are common due to the harmonic approximation used in calculations and the absence of solvent or solid-state effects in gas-phase calculations. These are often corrected by applying a scaling factor to the computed frequencies. This correlative approach allows for an unambiguous assignment of complex vibrational modes and can help distinguish between different stable conformers of the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound is not available, analysis of closely related chromanone derivatives provides significant insight into its expected solid-state structure.

Studies on compounds like 3-Benzylidene-6-methoxychroman-4-one and 3-(3-Methoxybenzylidene)chroman-4-one reveal key structural features of the chromanone core. nih.govnih.gov

Conformation: The six-membered heterocyclic ring in the chromanone system consistently adopts a non-planar conformation. nih.govnih.gov It is typically described as a half-chair or sofa conformation. nih.gov This is due to the sp³ hybridization of C2 and C3 and the sp² hybridization of C4 and the adjacent aromatic carbon.

Planarity: The benzene ring fused to the heterocyclic system is, as expected, planar.

Intermolecular Interactions: The crystal packing is stabilized by weak intermolecular forces, such as C-H···O hydrogen bonds, which link adjacent molecules in the crystal lattice. nih.govnih.gov

Based on these analogs, it is highly probable that this compound also crystallizes with its heterocyclic ring in a half-chair conformation. The methoxy and methylethyl substituents would be oriented to minimize steric hindrance.

| Structural Parameter | Observation in Analog (3-Benzylidene-6-methoxychroman-4-one) | Expected for Target Compound |

| Heterocyclic Ring Conformation | Half-chair nih.gov | Half-chair |

| Dihedral Angle (Benzene/Phenyl) | 67.78 (3)° nih.gov | N/A (no second phenyl ring) |

| Stabilizing Interactions | Weak intermolecular C-H···O bonds nih.gov | Weak intermolecular C-H···O bonds |

Advanced Rotational Spectroscopy for Conformational Preferences

Advanced rotational spectroscopy, such as chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is a powerful gas-phase technique used to determine the precise geometric structure and conformational preferences of molecules, free from any solvent or crystal-packing effects. nih.gov

This technique measures the transition frequencies between quantized rotational energy levels of a molecule. Since these energy levels are determined by the molecule's moments of inertia, the resulting spectrum is a unique fingerprint of its three-dimensional structure. The high resolution of rotational spectroscopy allows for the distinction between different conformers (e.g., those arising from the rotation of the methoxy or methylethyl groups) and even isotopologues. nih.gov

For this compound, a rotational spectroscopy study would be able to:

Unambiguously identify the lowest-energy conformer in the gas phase.

Determine the precise bond lengths and angles for this conformer.

Identify and characterize higher-energy conformers present in the sample, providing insight into the molecule's flexibility and the energy barriers between different shapes. nih.gov

By comparing the experimentally determined rotational constants with those calculated computationally for various trial structures, the exact conformation of the molecule can be established with very high precision. nih.gov

Chemical Reactivity and Derivatization Studies of 3 Methoxy 6 Methylethyl Chroman 4 One

Reactions at the Chroman-4-one Ring System

The chroman-4-one core is the most reactive part of the molecule, with the carbonyl group and the adjacent C-2 and C-3 positions being primary sites for chemical modification.

Modification of the Carbonyl Group

The ketone at the C-4 position is a key site for derivatization. Standard ketonic reactions can be employed to introduce a variety of functional groups. For instance, reduction of the carbonyl group can lead to the corresponding alcohol, 3-methoxy-6-(methylethyl)chroman-4-ol. This transformation can be achieved using common reducing agents such as sodium borohydride.

Further derivatization can be accomplished through the formation of oximes and hydrazones. Reaction with hydroxylamine (B1172632) hydrochloride would yield the corresponding oxime, while treatment with hydrazine (B178648) or substituted hydrazines would produce hydrazones. These reactions expand the structural diversity of the chroman-4-one scaffold.

Reactions at C-2 and C-3 Positions

The C-2 and C-3 positions of the chroman-4-one ring are also amenable to chemical modification. The presence of the methoxy (B1213986) group at C-3 influences the reactivity of this position. The C-2 position, being alpha to the carbonyl group, can undergo reactions typical of enolates. For example, under appropriate basic conditions, deprotonation at C-2 can be followed by alkylation or other electrophilic additions.

The C-3 position, bearing the methoxy group, can also be a site for substitution reactions, although this may require more specific reaction conditions. The interplay of the carbonyl group and the methoxy substituent governs the regioselectivity of reactions at these positions.

Transformations Involving the Methoxy Substituent

The methoxy group at the C-3 position is a key structural feature that can be targeted for modification. Demethylation is a common transformation that can be achieved using reagents like boron tribromide or hydrobromic acid. This would yield the corresponding 3-hydroxy-6-(methylethyl)chroman-4-one, a valuable intermediate for further derivatization. The resulting hydroxyl group can be acylated, etherified, or used in other reactions to introduce a wide range of substituents.

Reactivity of the Methylethyl Group

The methylethyl (isopropyl) group attached to the aromatic ring at the C-6 position is generally less reactive than the chroman-4-one core. However, under certain conditions, it can undergo transformations. For example, benzylic oxidation could potentially convert the isopropyl group into other functional groups, although this would require harsh reaction conditions that might also affect other parts of the molecule. More selective methods might be needed to functionalize this group without altering the core structure.

Synthesis of Structure-Activity Relationship (SAR) Analogues

The synthesis of analogues of 3-methoxy-6-(methylethyl)chroman-4-one is crucial for understanding its structure-activity relationships, particularly for targeted biological activities.

Systematic Modification of Substituents for Targeted Biological Activity

Systematic modifications of the substituents on the chroman-4-one scaffold are performed to explore and optimize biological activity. This involves creating a library of compounds where each of the key positions (C-3, C-6, and the carbonyl group) is altered in a controlled manner.

For instance, a series of analogues can be synthesized by varying the substituent at the C-6 position. This could involve replacing the methylethyl group with other alkyl groups, halogens, or electron-donating or electron-withdrawing groups. Similarly, the methoxy group at C-3 can be replaced with other alkoxy groups or different functional groups altogether.

The carbonyl group at C-4 can be converted into a variety of other functionalities as described in section 4.1.1. Each of these modifications can provide valuable information on how the structural features of the molecule influence its interaction with biological targets. The resulting data from these SAR studies are often presented in tabular format to clearly illustrate the relationship between structural changes and biological activity.

Interactive Table: Examples of Potential Analogues for SAR Studies

| Parent Compound | Modification Site | Potential Analogue | Rationale for Synthesis |

| This compound | C-4 Carbonyl | 3-Methoxy-6-(methylethyl)chroman-4-ol | Investigate the importance of the carbonyl for activity. |

| This compound | C-3 Methoxy | 3-Hydroxy-6-(methylethyl)chroman-4-one | Explore the role of the methoxy group and provide a handle for further derivatization. |

| This compound | C-6 Methylethyl | 3-Methoxy-6-chlorochroman-4-one | Assess the effect of an electron-withdrawing group at C-6. |

| This compound | C-6 Methylethyl | 3-Methoxy-6-tert-butylchroman-4-one | Evaluate the impact of a bulkier alkyl group at C-6. |

This systematic approach allows researchers to build a comprehensive understanding of the SAR for this class of compounds, guiding the design of more potent and selective molecules for specific biological applications.

Information regarding "this compound" is not available in publicly accessible scientific literature.

Following a comprehensive search for scholarly articles and research data, no specific information was found on the chemical compound This compound in the context of its chemical reactivity and its use in the design and synthesis of multi-target directed ligands.

The concept of developing multi-target directed ligands (MTDLs) is a prominent strategy in medicinal chemistry, particularly for complex multifactorial diseases like Alzheimer's. nih.govnih.gov Research in this area often involves the use of core chemical structures, known as scaffolds, which are systematically modified to interact with multiple biological targets. nih.gov The chroman-4-one framework is indeed recognized as a valuable scaffold in drug discovery and has been the subject of various synthetic and derivatization studies. nih.govrsc.org

However, the existing and accessible research on chroman-4-one derivatives as MTDLs focuses on compounds with different substitution patterns, frequently originating from starting materials like 6-hydroxychroman-4-one. nih.gov While general methods for the synthesis of substituted chroman-4-ones exist rsc.orgrsc.orgacs.orgmdpi.com, none of the retrieved studies specifically describe the synthesis or biological evaluation of the 3-methoxy, 6-(methylethyl) substituted variant requested.

Similarly, searches for related methoxy-phenol compounds or other potential precursors did not lead to information about the target molecule within the specified research context. nih.govnih.gov

It is possible that the requested information is contained within highly specialized or proprietary databases, or in the specific literature referenced by the citations "" in the user's prompt, which were not accessible. Without foundational data on the synthesis and reactivity of "this compound," it is not possible to generate a scientifically accurate article on its application in designing multi-target directed ligands.

Computational and Theoretical Studies on 3 Methoxy 6 Methylethyl Chroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric, electronic, and reactivity properties of a molecule. For 3-Methoxy-6-(methylethyl)chroman-4-one, these studies would typically be performed using Density Functional Theory (DFT), a method known for its balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. wayne.eduyoutube.com Using a DFT method such as B3LYP with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles are adjusted to find the global minimum on the potential energy surface.

Table 1: Representative Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) | Significance |

|---|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.23 Å | Indicates a strong double bond, a key site for nucleophilic attack. |

| Bond Length | C-O (Ether) | ~1.37 Å | Typical length for an aryl ether bond. |

| Bond Length | C-O (Methoxy) | ~1.36 Å | Slightly shorter due to resonance with the aromatic ring. |

| Bond Angle | O=C-C | ~121° | Reflects sp² hybridization of the carbonyl carbon. |

| Dihedral Angle | C-C-C-C (Pyranone Ring) | Varies | Defines the non-planar, half-chair conformation of the heterocyclic ring. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.orgnih.govimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the activating methoxy (B1213986) and methylethyl groups. The LUMO would likely be centered on the carbonyl group and the adjacent double bond system within the chromanone structure, which are electron-deficient regions.

Table 2: Representative FMO Properties for this compound

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates the molecule's chemical reactivity and stability. A moderate gap suggests a balance of stability and reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing it in terms of localized bonds and lone pairs, which aligns with classical Lewis structures. wisc.eduwikipedia.org This method is particularly useful for quantifying delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type and Significance |

|---|---|---|---|

| LP (O) on C=O | π* (C-C) in aromatic ring | ~25-30 | Strong hyperconjugative interaction, indicating significant electron delocalization from the carbonyl oxygen into the ring. |

| LP (O) on Methoxy | π* (C-C) in aromatic ring | ~45-55 | Very strong resonance interaction, showing the powerful electron-donating nature of the methoxy group, enhancing ring electron density. |

| σ (C-H) on Isopropyl | π* (C-C) in aromatic ring | ~5-7 | Hyperconjugation from the C-H bonds of the alkyl group, contributing to the stability of the aromatic system. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It helps identify regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.netyoutube.com These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map would show the most negative potential concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. researchgate.net The oxygen of the methoxy group would also exhibit a negative potential. These red/yellow areas are the primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms on the aromatic ring and the alkyl groups would show regions of positive potential (blue), making them susceptible to nucleophilic interactions.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is fundamental in drug discovery for predicting binding affinity and mode of interaction. waocp.orguokerbala.edu.iq

Ligand-Protein Interaction Predictions with Biological Targets

Chroman-4-ones and related flavonoids are known to interact with various biological targets, including enzymes and receptors implicated in cancer. nih.govepa.govnih.govacs.org Prominent targets for this class of compounds include the Epidermal Growth Factor Receptor (EGFR) and the Estrogen Receptor alpha (ERα), both of which are crucial in the progression of certain cancers. tjnpr.orgingentaconnect.comnih.govbenthamdirect.comresearchgate.netnih.gov

Molecular docking simulations of this compound with these targets would predict its binding energy and the specific interactions that stabilize the ligand-protein complex. A lower binding energy (more negative value) suggests a more stable complex and higher affinity. Key interactions typically include hydrogen bonds (e.g., with the carbonyl oxygen) and hydrophobic interactions involving the aromatic and alkyl parts of the molecule.

Table 4: Representative Predicted Docking Results for this compound

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Estrogen Receptor α (e.g., 2IOG) | -8.5 | Glu353, Arg394, Phe404 | Hydrogen bond with Glu353 via carbonyl oxygen; Hydrophobic interactions with Phe404. uokerbala.edu.iqnih.gov |

| EGFR Tyrosine Kinase (e.g., 1M17) | -7.9 | Met793, Leu718, Cys797 | Hydrogen bond with Met793 backbone; Hydrophobic interactions with the methylethyl group in the pocket. rsc.org |

| Sirtuin 2 (SIRT2) (e.g., 4RMG) | -9.2 | Ile93, Phe96, His187 | Hydrophobic pocket interactions with the chroman core; Potential hydrogen bond with His187. acs.orgnih.gov |

Binding Affinity and Energetics

The prediction of binding affinity and the energetic profiles of a ligand interacting with a biological target are fundamental aspects of computational drug discovery and design. For chroman-4-one derivatives, these studies are crucial in understanding their potential as inhibitors of various enzymes or as ligands for receptors. Computational techniques such as molecular docking and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed to estimate the binding free energies and to dissect the energetic contributions of various interactions.

Studies on related chroman-4-one derivatives as inhibitors of enzymes like Sirtuin 2 (SIRT2) and Monoamine Oxidase-B (MAO-B) have highlighted the importance of the substitution pattern on the chroman-4-one scaffold for binding affinity. For instance, research has shown that substituents at the 2-, 6-, and 8-positions of the chroman-4-one ring can significantly influence the inhibitory potency against SIRT2. It has been observed that larger, electron-withdrawing groups at the 6- and 8-positions can be favorable for activity.

In the case of this compound, a hypothetical molecular docking study against a relevant protein target would involve placing the molecule into the active site of the protein and scoring the different poses based on the intermolecular interactions. The methoxy group at the 3-position and the methylethyl group at the 6-position would be key determinants of the binding mode and affinity. The methoxy group could act as a hydrogen bond acceptor, while the methylethyl group would likely engage in hydrophobic interactions within the binding pocket.

The binding free energy (ΔG_bind) can be calculated using methods like MM/PBSA, which provides a more accurate estimation than docking scores alone. This method calculates the free energy of the protein-ligand complex and the individual protein and ligand in solution. The difference between these energies gives the binding free energy.

Table 1: Hypothetical Energetic Contributions to Binding of this compound

| Energy Component | Hypothetical Value (kcal/mol) | Description |

| Van der Waals Energy | -40 to -60 | Favorable interactions from non-polar contacts, primarily from the methylethyl group. |

| Electrostatic Energy | -20 to -40 | Favorable electrostatic interactions, potentially involving the methoxy and carbonyl groups. |

| Polar Solvation Energy | +30 to +50 | Unfavorable energy required to desolvate polar groups upon binding. |

| Non-polar Solvation Energy | -5 to -10 | Favorable energy from the hydrophobic effect. |

| Total Binding Free Energy | -25 to -50 | Overall predicted binding affinity. |

Note: The values in this table are hypothetical and serve to illustrate the types of energetic contributions that would be assessed in a computational study.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational stability and how it interacts with its environment, such as a solvent or a biological receptor.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces between atoms over a series of time steps. This allows for the observation of the molecule's movements, from bond vibrations to larger conformational changes.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD plot suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of each atom around its average position. Higher RMSF values for certain parts of the molecule, such as the methoxy and methylethyl groups, would suggest greater flexibility in these regions.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and toxicology, aiming to correlate the chemical structure of a compound with its biological activity. Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to develop mathematical models that can predict the activity of new compounds.

For the chroman-4-one class of compounds, SAR studies have been instrumental in identifying key structural features required for their biological activities. nih.govresearchgate.net For instance, in the context of SIRT2 inhibition, it has been established that:

An alkyl chain at the 2-position is often beneficial for potency.

The nature and position of substituents on the aromatic ring significantly impact activity.

The carbonyl group at the 4-position is often crucial for interaction with the target.

A computational SAR study for a series of analogs of this compound would involve generating a dataset of compounds with varying substituents and their corresponding measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Table 2: Examples of Molecular Descriptors for SAR of Chroman-4-one Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | Three-dimensional size and shape. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. |

| Physicochemical | LogP | Lipophilicity. |

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules.

The NLO response of a molecule is characterized by its hyperpolarizability. The key parameters calculated in computational NLO studies are:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

Computational studies on chromene derivatives, which are structurally similar to chroman-4-ones, have shown that these heterocyclic systems can possess significant NLO properties. nih.govrsc.org The presence of a π-conjugated system is a key requirement for a high NLO response. In this compound, the aromatic ring provides a degree of π-conjugation. The methoxy group, being an electron-donating group, and the carbonyl group, an electron-withdrawing group, can create a donor-π-acceptor (D-π-A) system, which is a common motif in NLO chromophores.

A DFT study on this compound would involve optimizing its geometry and then calculating the NLO properties at a specific level of theory and basis set. The results would indicate the potential of this compound as an NLO material.

Table 3: Predicted NLO Properties of a Chromene Derivative (for comparison)

| NLO Property | Calculated Value | Unit |

| Average Polarizability <α> | 6.77005 x 10⁻²³ | esu |

| Second Hyperpolarizability (γ_tot) | 0.145 x 10⁴ | esu |

Source: Data from a study on a chromene derivative. rsc.org

These values for a related compound suggest that chroman-4-one derivatives could also exhibit interesting NLO properties, which would be influenced by the specific substitution pattern. The methoxy and methylethyl groups in this compound would modulate the electronic structure and thus the hyperpolarizability of the molecule.

Analytical Methodologies for Research Applications of 3 Methoxy 6 Methylethyl Chroman 4 One

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is a cornerstone technique for the analysis of chroman-4-one derivatives, offering high-resolution separation of the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like 3-Methoxy-6-(methylethyl)chroman-4-one. nacalai.com Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. researchgate.net

A typical HPLC method for a chromanone derivative would involve a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The mobile phase composition can be constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. researchgate.net For instance, a gradient might start with a higher proportion of water and gradually increase the organic solvent concentration to elute more hydrophobic compounds. nist.gov Detection is commonly performed using a Diode-Array Detector (DAD), which provides spectral information across a range of UV-Vis wavelengths, aiding in peak identification and purity assessment. mdpi.com The methoxy-substituted aromatic ring in the chromanone structure is expected to show significant UV absorbance, making UV detection a sensitive option. rsc.org

A practical HPLC method was developed for the simultaneous quantification of seven chromones in Aloe barbadensis, demonstrating the suitability of this technique for the compound class. chromatographyonline.com For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of known standards. mdpi.com

Table 1: Representative HPLC-DAD Parameters for Chromanone Analysis

| Parameter | Typical Condition | Source |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5µm) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (with optional acidifier like 0.1% formic acid) | nist.govmdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | DAD, monitoring at ~254 nm and 280-350 nm | mdpi.comrsc.org |

| Column Temp. | 25-30 °C | nist.gov |

| Injection Vol. | 10 µL | nist.gov |

Ultra-Performance Liquid Chromatography (UPLC) and UPLC-ESI-QTOF-MS

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which operates at higher pressures to provide faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. nacalai.com When coupled with mass spectrometry (MS), particularly Electrospray Ionization (ESI) and a Quadrupole Time-of-Flight (QTOF) analyzer, it becomes a powerful tool for both identification and quantification.

UPLC-ESI-QTOF-MS analysis allows for the precise mass measurement of the parent ion and its fragments, enabling the confident structural elucidation of the target compound and unknown impurities. gu.se This technique is particularly valuable for analyzing complex mixtures, such as plant extracts or reaction media. chromatographyonline.comresearchgate.net In a typical setup, the compounds eluting from the UPLC column are ionized by ESI and then analyzed by the QTOF-MS. gu.se The high mass accuracy of TOF analyzers helps in determining the elemental composition of the detected molecules. This method has been successfully used to identify numerous phenolic compounds and flavonoid glycosides in various plant extracts. gu.sechromatographyonline.com

Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is a suitable method for the analysis of volatile and thermally stable compounds. While chroman-4-ones have relatively high boiling points, they can be analyzed by GC, often with a high-temperature capillary column and a carefully optimized temperature program. researchgate.net The analysis of related compounds has been confirmed by GC-MS. researchgate.net

A typical GC method starts at a low oven temperature to resolve any volatile impurities, followed by a temperature ramp to elute the target compound and other less volatile components. nih.gov A "scouting gradient" with a ramp rate of 10 °C/min is often used initially to determine the elution range of the sample components. nih.gov The choice of the starting temperature is critical; for some compounds, a lower starting temperature (e.g., 40 °C) is necessary for reliable quantification. chromatographyonline.com The mass spectrometer provides definitive identification of the peaks based on their mass spectra and fragmentation patterns. glsciences.eu

Table 2: General GC Temperature Program for Analyte Screening

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) | Source |

| Initial | 40 | 2 | - | chromatographyonline.comnih.gov |

| Ramp 1 | to 300 | - | 10 | nih.gov |

| Final Hold | 300 | 10 | - | nih.gov |

Spectrophotometric Quantification Methods (UV-Vis, Fluorimetry)

Spectrophotometric methods are often used for rapid quantification when a chromophore is present.

UV-Vis Spectroscopy: Based on the Beer-Lambert law, UV-Vis spectrophotometry can quantify compounds in solution by measuring their absorbance at a specific wavelength. mdpi.com this compound possesses an aromatic chromophore and is expected to absorb UV light. Related methoxy-substituted aromatic compounds show distinct absorption maxima (λmax) in the UV region. rsc.orgbridgewater.edu For quantification, a calibration curve of absorbance versus concentration is prepared using pure standards. This method is simple and cost-effective but can be limited by interference from other absorbing species in the sample. researchgate.net

Fluorimetry: Some chromenone derivatives are known to exhibit fluorescence, which can be exploited for highly sensitive quantification. Fluorimetry measures the intensity of light emitted by a compound after it has absorbed light. The fluorescence intensity is directly proportional to the concentration over a certain range. However, it is crucial to assess the specific fluorescent properties of this compound and potential interferences in the sample matrix, as the fluorescence of some chromenones can be weak or susceptible to quenching.

Method Validation Parameters (LOD, LOQ, Linearity, Precision, Accuracy)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). bridgewater.edu

Linearity: This parameter demonstrates that the method's response (e.g., peak area) is directly proportional to the analyte concentration over a specific range. It is typically evaluated by a linear regression analysis of at least five standards, with a correlation coefficient (r²) close to 1.0 indicating good linearity. nist.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that the method can reliably detect, but not necessarily quantify with acceptable accuracy and precision. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often calculated from the standard deviation of the response and the slope of the calibration curve (LOD ≈ 3.3 * σ/S; LOQ ≈ 10 * σ/S).

Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). bridgewater.edu

Accuracy: This assesses the closeness of the measured value to the true or accepted value. It is often determined by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percent recovery. nist.gov

Table 3: Example Method Validation Data for a UPLC-MS/MS Assay of a Related Phenolic Compound

| Analyte (Example) | Linear Range (µg/mL) | Regression Equation | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) |

| Chlorogenic Acid | 0.72 - 500 | y = 35412x + 1276 | 0.9996 | 0.217 | 0.724 | 97.6 - 99.5 | < 5.0 |

Data adapted from reference researchgate.net for illustrative purposes.

Application in Research Sample Analysis (e.g., reaction mixtures, extracts)

These validated analytical methods are crucial for various research applications. In synthetic chemistry, HPLC is routinely used to monitor the progress of a reaction by taking aliquots from the reaction mixture over time. This allows for the determination of reaction completion and the formation of any by-products. Chromatograms of the reaction mixture can reveal the consumption of starting materials and the appearance of the product peak, such as this compound.

When isolating compounds from natural sources or purifying synthetic products, these methods are used to analyze the composition of crude extracts and purified fractions. UPLC-MS and GC-MS are particularly powerful for identifying the components in complex extracts. gu.seresearchgate.net Furthermore, in biological or pharmacological studies, these techniques are essential for quantifying the amount of the compound in assay samples, ensuring that results are based on accurate and known concentrations.

Potential Research Applications and Future Directions

3-Methoxy-6-(methylethyl)chroman-4-one as a Privileged Scaffold for Chemical Biology Probes

The chroman-4-one framework is considered a privileged scaffold in drug discovery, a concept that describes molecular structures that are able to bind to multiple biological targets. nih.govnih.govacs.org This inherent versatility makes this compound an ideal starting point for the development of chemical biology probes. These probes are specialized small molecules designed to study biological processes, validate drug targets, and explore new areas of biology. gu.se By strategically modifying the this compound core—for instance, by introducing photoreactive groups or fluorescent tags—researchers can create tools to investigate specific protein interactions and cellular functions. The development of such probes would be invaluable for dissecting complex biological pathways and identifying new therapeutic opportunities.

Rational Design of Novel Chroman-4-one Derivatives for Specific Biological Targets

Rational drug design leverages the known structure and function of a biological target to develop new, highly specific therapeutic agents. The chroman-4-one scaffold has been the subject of extensive rational design efforts to create derivatives with targeted activities. nih.govnih.gov Researchers have successfully synthesized and evaluated a range of these compounds, demonstrating their potential to inhibit specific enzymes or interfere with disease processes. nih.govacs.org

For example, studies have focused on creating chroman-4-one derivatives that act as:

Antiviral Agents: Novel series of chroman-4-ones have been designed and synthesized to act as inhibitors of human rhinovirus (HRV) by binding to the viral capsid. nih.gov

Anticancer Agents: By modifying the chroman-4-one skeleton, new potential anticancer agents have been developed and evaluated against numerous human tumor cell lines. nih.govnih.gov

Sirtuin 2 (SIRT2) Inhibitors: A series of chroman-4-one derivatives substituted at the 2-, 6-, and 8-positions have been developed as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases. nih.govacs.org

Hepatitis B Virus (HBV) Inhibitors: Substituted chromen-4-one derivatives have been identified as inhibitors of covalently closed circular DNA (cccDNA), a key component in chronic HBV infection. acs.org

These efforts often involve computational docking and molecular dynamics studies to predict how a designed molecule will interact with its target, guiding the synthesis of more effective compounds. researchgate.netnih.gov

Table 1: Examples of Rationally Designed Chroman-4-one Derivatives and Their Targets

| Derivative Class | Target | Therapeutic Area | Key Findings | Citations |

| Substituted Chroman-4-ones | Human Rhinovirus (HRV) Capsid | Antiviral | Potent and selective inhibition of HRV replication by acting as a capsid-binder. | nih.gov |

| 3-Arylidene-thiochroman-4-ones | Various Cancer Cell Lines | Oncology | Compounds with a thiochromanone skeleton showed significant anticancer activity. | nih.govnih.gov |

| 2,6,8-Substituted Chroman-4-ones | Sirtuin 2 (SIRT2) | Neurodegenerative Diseases | Highly selective inhibitors with IC50 values in the low micromolar range. | nih.govacs.org |

| Substituted Chromen-4-ones | Hepatitis B Virus (HBV) cccDNA | Antiviral | Inhibition of the template for viral RNA transcription, crucial for viral persistence. | acs.org |

| Chroman Derivatives | PD-1/PD-L1 Interaction | Oncology | A novel class of small-molecule inhibitors that disrupt tumor immune evasion. | nih.gov |

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry

The synthesis of chroman-4-ones is an active area of research, with a growing emphasis on developing unconventional and sustainable methods. rsc.org Traditional synthetic methods are being replaced by more efficient and environmentally friendly protocols. researchgate.net

Future research directions include:

In Silico Synthesis Planning: The use of theoretical calculations and computational screening to design and validate novel synthetic routes before any experimental work is undertaken. This approach can significantly reduce the number of failed experiments and streamline the development of new synthetic pathways.

Radical Cascade Annulation: Metal-free methods involving radical cascade cyclization are being developed to create ester-containing and other functionalized chroman-4-ones with high tolerance for various functional groups. mdpi.comresearchgate.net

Green Chemistry Protocols: The adoption of sustainable practices is a key priority. This includes using eco-friendly catalysts like pyridine-2-carboxylic acid or even natural catalysts like lemon juice, employing safer solvent systems such as water-ethanol mixtures, and utilizing energy-efficient technologies like microwave irradiation or concentrated solar radiation. acs.orgacs.orgnih.govnih.gov These green protocols often result in high yields, simple work-up procedures, and reduced environmental impact. nih.gov

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions and Biological Interactions

Understanding the dynamics of how this compound is formed and how it interacts with biological systems requires sophisticated analytical tools. Advanced spectroscopic techniques are crucial for real-time monitoring, providing insights that are not achievable with conventional methods. numberanalytics.com